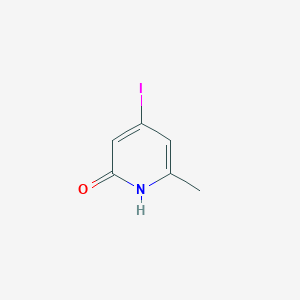
4-iodo-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-6-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 6th position on the pyridine ring, along with a ketone group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-6-methylpyridin-2(1H)-one typically involves the iodination of 6-methylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反応の分析
Types of Reactions
4-Iodo-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 4-Iodo-6-methylpyridin-2(1H)-ol.
Oxidation: 4-Iodo-6-methylpyridine-2-carboxylic acid.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-iodo-6-methylpyridin-2(1H)-one would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The iodine and methyl groups may play roles in binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Iodo-2-methylpyridine: Lacks the ketone group at the 2nd position.
6-Methylpyridin-2(1H)-one: Lacks the iodine atom at the 4th position.
4-Bromo-6-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
4-Iodo-6-methylpyridin-2(1H)-one is unique due to the combination of its substituents, which can influence its reactivity and potential applications. The presence of both iodine and a ketone group provides distinct chemical properties compared to similar compounds.
特性
分子式 |
C6H6INO |
|---|---|
分子量 |
235.02 g/mol |
IUPAC名 |
4-iodo-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) |
InChIキー |
PTLYEMLMTWNNEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



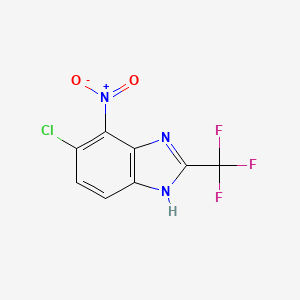
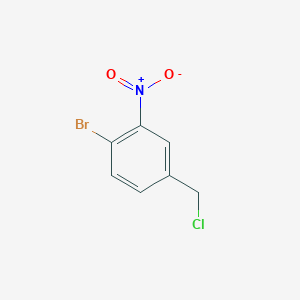
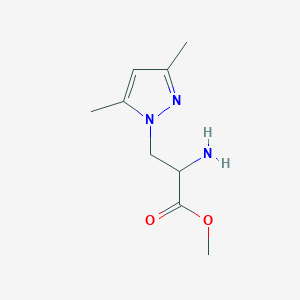

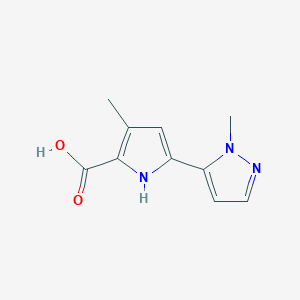
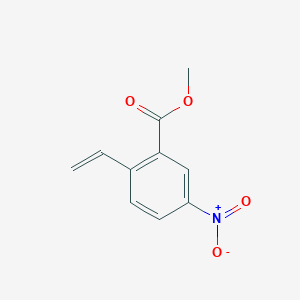
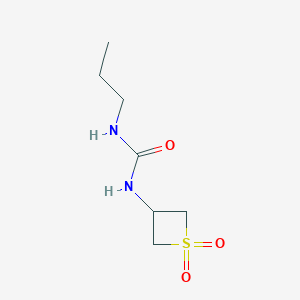



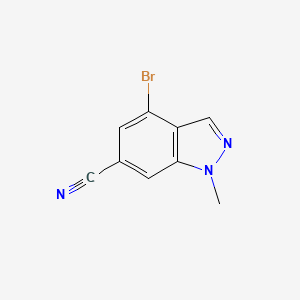
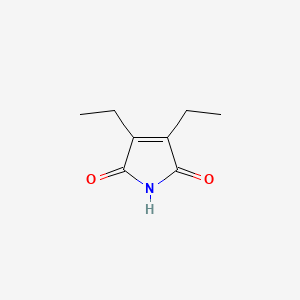
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
